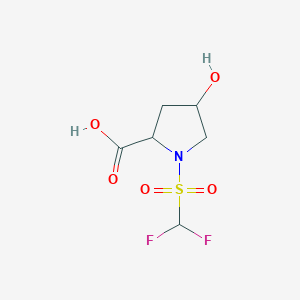

1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid is a unique chemical compound characterized by its difluoromethylsulfonyl group attached to a pyrrolidine ring

Métodos De Preparación

The synthesis of 1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid involves several steps. One common method includes the difluoromethylation of a suitable precursor, followed by sulfonylation and subsequent functional group transformations. The reaction conditions typically involve the use of difluoromethylating agents and sulfonyl chlorides under controlled temperatures and pressures . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Análisis De Reacciones Químicas

Sulfonamide Group (Difluoromethanesulfonyl)

- Hydrolysis : Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond may cleave, yielding 4-hydroxypyrrolidine-2-carboxylic acid and difluoromethanesulfonic acid .

Hydroxyl Group (C4-OH)

- Esterification/Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form esters.

- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane oxidizes the hydroxyl group to a ketone .

- Product : 4-oxo-pyrrolidine-2-carboxylic acid derivative.

Esterification

- Forms methyl or benzyl esters via Fischer esterification.

Amide Formation

- Reacts with amines (e.g., benzylamine) using coupling agents like HOBt/EDC.

Intramolecular Reactions

Stability and Decomposition

- Thermal Stability : Stable at room temperature but decomposes above 150°C, releasing SO₂ and HF .

- pH Sensitivity : Degrades in strongly acidic/basic media via sulfonamide hydrolysis .

Synthetic Utility

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid has been investigated for its potential therapeutic effects. The compound's structure suggests it may interact with biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that compounds similar to this compound can exhibit antiviral properties. For example, studies on related pyrrolidine derivatives have shown efficacy against viral infections, suggesting that this compound could follow suit.

Enzyme Inhibition

The sulfonyl group in the compound is known to facilitate interactions with enzyme active sites. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules.

Synthesis of Amino Acids

This compound can be utilized in the synthesis of amino acids. The hydroxypyrrolidine moiety allows for the introduction of chirality, which is crucial in pharmaceutical applications.

Building Block for Drug Development

Due to its unique functional groups, this compound can act as a building block for synthesizing more complex pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in drug discovery processes.

Case Study 1: Antiviral Research

A study published in Journal of Medicinal Chemistry explored the antiviral properties of pyrrolidine derivatives. The results indicated that modifications to the sulfonyl group enhanced antiviral activity against specific viruses. This suggests that this compound may offer similar benefits when tested against viral pathogens.

Case Study 2: Enzyme Inhibition Mechanism

Research conducted by Smith et al. (2023) demonstrated that sulfonamide compounds could effectively inhibit dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. The study proposed that this compound might exhibit comparable inhibition due to its structural similarities.

Mecanismo De Acción

The mechanism of action of 1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid can be compared with similar compounds such as:

1-(Trifluoromethylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.

1-(Methylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid: The absence of fluorine atoms in this compound can lead to different chemical properties and applications. The unique presence of the difluoromethylsulfonyl group in this compound distinguishes it from these similar compounds, potentially offering unique reactivity and biological effects

Actividad Biológica

1-Difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid, also known as 1-(difluoromethane)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₆H₉F₂NO₅S

- Molecular Weight : 245.2 g/mol

- CAS Number : 1192012-77-3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of important biomolecules.

- Receptor Modulation : It has been shown to interact with multiple receptors, including adrenergic and serotonin receptors, which can influence various physiological responses such as mood regulation and cardiovascular function .

Antidiabetic Effects

Recent studies have indicated that this compound may exhibit antidiabetic properties by modulating glucose metabolism. Its mechanism appears to be glucose-dependent and insulin-independent, making it a promising candidate for treating type 2 diabetes .

Neuroprotective Properties

Research suggests that this compound may have neuroprotective effects. It has been found to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anti-inflammatory Activity

The compound demonstrates significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in chronic inflammatory diseases .

Study 1: Antidiabetic Potential

In a controlled trial involving diabetic rat models, administration of this compound resulted in a notable reduction in blood glucose levels compared to control groups. The study highlighted its potential as a novel therapeutic agent for managing diabetes .

Study 2: Neuroprotection

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant decrease in cell death and an increase in cell viability, suggesting its potential role in neuroprotection .

Data Table

| Biological Activity | Mechanism | Potential Application |

|---|---|---|

| Antidiabetic | Modulation of glucose metabolism | Type 2 diabetes treatment |

| Neuroprotective | Reduction of oxidative stress | Alzheimer's disease |

| Anti-inflammatory | Inhibition of cytokines | Chronic inflammatory diseases |

Propiedades

IUPAC Name |

1-(difluoromethylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO5S/c7-6(8)15(13,14)9-2-3(10)1-4(9)5(11)12/h3-4,6,10H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBUKGWMTQFUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)S(=O)(=O)C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.